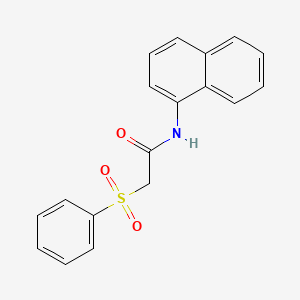

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide" is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of a benzenesulfonyl group and an acetamide moiety attached to the naphthalene core. The structure of this compound suggests potential for diverse chemical reactivity and biological activity, as indicated by the research on similar naphthalene derivatives .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves reactions such as acylation, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under controlled pH conditions leads to the formation of benzenesulfonamide derivatives . These methods highlight the versatility of naphthalene as a core structure for the synthesis of various functionalized compounds.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with the potential for various functional groups to be attached. X-ray single crystallography has been used to determine the solid-state properties of such compounds, revealing their three-dimensional arrangements and intermolecular interactions . The dihedral angle between the benzene and naphthalene rings, as well as bond lengths, are critical parameters that can influence the physical and chemical properties of these molecules .

Chemical Reactions Analysis

Naphthalene derivatives can undergo a range of chemical reactions. For instance, cascade reactions involving benzoyl sulfoxonium ylides with α-diazocarbonyl compounds can lead to the formation of highly functionalized naphthalenones . These reactions demonstrate the reactivity of the naphthalene ring system and its ability to form complex structures with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the presence of a hydroxamic acid group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide confers metal-chelating properties, making it a potent inhibitor of aminopeptidase N . Additionally, the introduction of sulfonyl and acetamide groups can enhance the lipophilicity of the molecules, which is important for their potential as CNS-penetrating agents . The antibacterial and anti-enzymatic activities of these compounds are also notable, as they can be potent antibacterial agents and moderate to weak enzyme inhibitors .

科学的研究の応用

Organic Chemistry Applications

- Synthesis of Naphthalene Derivatives: Chen et al. (2019) demonstrated a cascade reaction of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of highly functionalized naphthalenones, which are versatile intermediates for diversely functionalized naphthalene derivatives (Chen et al., 2019).

- Synthesis of Polysubstituted Naphthalenes: Katritzky et al. (1997) described the synthesis of polysubstituted naphthalenes through benzotriazole-assisted aromatic ring annulation, demonstrating an efficient and general method for creating these compounds (Katritzky et al., 1997).

Environmental Science Applications

- Extraction of Sulfonates in Industrial Effluents: Alonso et al. (1999) developed a solid-phase extraction procedure for polar benzene- and naphthalenesulfonates in industrial wastewaters, followed by determination with ion-pair chromatography/electrospray-mass spectrometry (Alonso et al., 1999).

- Adsorption Characteristics in Water Treatment: Wu et al. (2011) explored the adsorption characteristics of graphene for removing hazardous chemicals like naphthalenesulfonic acid from wastewater, indicating potential applications in water purification (Wu et al., 2011).

Materials Science Applications

- Polymerization Catalysis: Wu et al. (2016) investigated naphthalene-bridged phosphine–sulfonate ligands in palladium and nickel catalysts for ethylene polymerization and copolymerization, highlighting the utility in materials synthesis (Wu et al., 2016).

将来の方向性

作用機序

Target of Action

It is known that n-benzenesulfonyl derivatives have shown antibacterial activity . They are known to target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues .

Mode of Action

Amines, which are part of the compound’s structure, are known to act as nucleophiles, bonding to and forming products with a variety of electrophiles . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that the compound’s sulfonamide group can participate in various reactions, influencing different biochemical pathways .

Pharmacokinetics

Similar compounds, such as benzenesulfonamide, are known to be soluble in ethanol and ether, and insoluble in water . This suggests that the compound might have similar solubility properties, which could influence its bioavailability.

Result of Action

aureus (MRSA) ATCC 43300 . This suggests that the compound might have similar antibacterial effects.

Action Environment

It is known that the stability of similar compounds, such as pefabloc® sc, is affected by both ph and temperature . This suggests that the compound’s action might also be influenced by similar environmental factors.

特性

IUPAC Name |

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c20-18(13-23(21,22)15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCSRNMKNJCCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014138.png)

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)